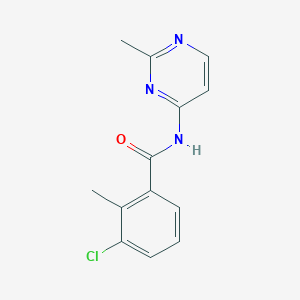![molecular formula C19H27N3O3 B6625279 N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B6625279.png)
N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide, also known as EPAC, is a novel small-molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. EPAC is a cyclic AMP (cAMP) analog that selectively activates the exchange protein directly activated by cAMP (EPAC) signaling pathway.
Mecanismo De Acción
N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide selectively activates the N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide signaling pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and migration. N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide activates the small GTPase Rap1, which regulates various downstream effectors, including integrins, cytoskeletal proteins, and ion channels. The activation of Rap1 by N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide has been shown to have various physiological effects, including the inhibition of platelet aggregation, the promotion of endothelial cell migration, and the regulation of insulin secretion.
Biochemical and Physiological Effects:
N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the regulation of ion channels, and the modulation of insulin secretion. N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide has also been shown to regulate ion channels, including the voltage-gated potassium channel, which could be useful in the treatment of arrhythmias. In addition, N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide has been found to modulate insulin secretion, which could be useful in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide has several advantages for lab experiments, including its high purity and stability. N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide is also selective for the N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide signaling pathway, which allows for specific activation of downstream effectors. However, N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide has some limitations, including its cost and availability. N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide is a relatively new drug, and its synthesis method is complex, which limits its availability for research purposes.
Direcciones Futuras
N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide has several potential future directions for research, including its use in the treatment of cardiovascular disease, cancer, and neurological disorders. N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide could also be used as a tool to study the N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide signaling pathway and its downstream effectors. In addition, N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide could be used in combination with other drugs to enhance their therapeutic effects. Further research is needed to fully understand the potential therapeutic applications of N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide and its mechanisms of action.
Métodos De Síntesis
The synthesis of N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide involves a series of chemical reactions, starting with the preparation of 4-(hydroxymethyl)piperidine-1-carboxylic acid. This is followed by the coupling of the acid with 4-ethoxy-1H-indole-3-carbaldehyde to form the intermediate product. The final step involves the reduction of the intermediate product with sodium borohydride to yield N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide. The synthesis of N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide has been optimized to improve yield and purity, and the final product has been characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide has been shown to have potential therapeutic applications in various fields, including cardiovascular disease, cancer, and neurological disorders. N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide has been found to have anti-inflammatory effects, which could be useful in the treatment of cardiovascular disease. In cancer research, N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide has been found to have neuroprotective effects and could be a potential treatment for neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-2-25-17-5-3-4-16-18(17)15(12-21-16)6-9-20-19(24)22-10-7-14(13-23)8-11-22/h3-5,12,14,21,23H,2,6-11,13H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCYEUFPURKBOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1C(=CN2)CCNC(=O)N3CCC(CC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B6625197.png)
![N-[[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methyl]furan-3-carboxamide](/img/structure/B6625216.png)


![N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6625249.png)
![3-chloro-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methylbenzamide](/img/structure/B6625256.png)
![2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide](/img/structure/B6625263.png)
![2-[methyl-(6-methylpyrazin-2-yl)amino]-N-(2-methylsulfanylphenyl)acetamide](/img/structure/B6625269.png)
![2-[Ethyl-(6-ethyl-5-fluoropyrimidin-4-yl)amino]acetamide](/img/structure/B6625286.png)

![5-[(4-bromopyrazol-1-yl)methyl]-N-(furan-3-ylmethyl)-1,3-thiazol-2-amine](/img/structure/B6625294.png)
![2-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]-7-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6625299.png)

![2-[(3-Bromo-5-methylphenyl)sulfonyl-ethylamino]acetamide](/img/structure/B6625314.png)